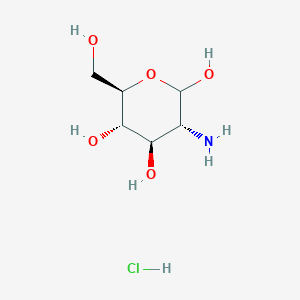

D-Glucosamine hydrochloride

Description

The exact mass of the compound Glucosamine hydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality D-Glucosamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucosamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-NSEZLWDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037236 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Glucosamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66-84-2 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of D-Glucosamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucosamine hydrochloride, an amino sugar naturally present in the body, is a widely utilized dietary supplement for the management of osteoarthritis and other inflammatory conditions. While its clinical efficacy has been the subject of numerous studies, a comprehensive understanding of its molecular mechanism of action is crucial for researchers, scientists, and drug development professionals. This technical guide delves into the core mechanisms through which D-Glucosamine hydrochloride exerts its therapeutic effects, focusing on its role as a biosynthetic precursor and its modulatory effects on key inflammatory signaling pathways. This document summarizes quantitative data from pivotal studies, provides detailed experimental protocols for key assays, and presents visual representations of the underlying molecular pathways and experimental workflows.

Introduction

D-Glucosamine hydrochloride is the hydrochloride salt of glucosamine (B1671600), an essential building block for the synthesis of glycosaminoglycans (GAGs), proteoglycans, and other macromolecules that constitute the extracellular matrix of connective tissues, including articular cartilage.[1][2] Beyond its fundamental role as a substrate for biosynthesis, D-glucosamine hydrochloride exhibits significant anti-inflammatory, chondroprotective, and immunomodulatory properties.[3][4] This guide provides a detailed exploration of these mechanisms, supported by experimental evidence.

Core Mechanisms of Action

The therapeutic effects of D-Glucosamine hydrochloride can be attributed to two primary, interconnected mechanisms: its role as a precursor in the hexosamine biosynthetic pathway and its direct and indirect modulation of inflammatory signaling cascades.

Precursor for Glycosaminoglycan Synthesis

D-Glucosamine is a fundamental component of GAGs such as hyaluronic acid and keratan (B14152107) sulfate, which are integral to the structure and function of articular cartilage.[5] By providing an exogenous source of this crucial precursor, D-Glucosamine hydrochloride is theorized to support the synthesis and repair of cartilage matrix, thereby contributing to joint health.[3]

Modulation of Inflammatory Signaling Pathways

A substantial body of evidence indicates that D-Glucosamine hydrochloride actively modulates key inflammatory pathways, thereby reducing the expression of pro-inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions like osteoarthritis, stimuli such as interleukin-1β (IL-1β) and lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[6][7]

D-Glucosamine hydrochloride has been shown to inhibit NF-κB activation through multiple mechanisms. Studies have demonstrated that glucosamine can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6][8] This inhibitory effect leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][9][10]

Signaling Pathway: Inhibition of NF-κB by D-Glucosamine Hydrochloride

Caption: D-Glucosamine hydrochloride inhibits the NF-κB signaling pathway.

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the cellular response to inflammatory stimuli.[11][12] Activation of p38 MAPK leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.

Research has shown that D-Glucosamine hydrochloride can inhibit the phosphorylation of p38 MAPK in response to inflammatory triggers like LPS.[9] This inhibition contributes to the suppression of downstream inflammatory gene expression, including COX-2 and iNOS.[9]

Signaling Pathway: Inhibition of p38 MAPK by D-Glucosamine Hydrochloride

Caption: D-Glucosamine hydrochloride inhibits the p38 MAPK signaling pathway.

Quantitative Data on the Effects of D-Glucosamine Hydrochloride

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of D-Glucosamine hydrochloride.

Table 1: In Vitro Effects on Inflammatory Mediators

| Mediator | Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.1 mM | 18% | [13] |

| 0.5 mM | 38% | [13] | |||

| 1 mM | 60% | [13] | |||

| 2 mM | 89% | [13] | |||

| iNOS Expression | RAW 264.7 Macrophages | LPS | Dose-dependent decrease | Dose-dependent decrease | [9] |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | Dose-dependent decrease | Dose-dependent decrease | [9] |

| MMP-13 Protein | Equine Chondrocytes | LPS (20 µg/mL) | 1.5 mM | Similar to unstimulated control | [3] |

| 3 mM | 88% reduction vs positive control | [14] | |||

| MMP-1 mRNA | Human Chondrocytes | IL-1β (10 ng/mL) | 10 mM | Significant decrease (P < 0.05) | [5] |

| MMP-3 mRNA | Human Chondrocytes | IL-1β (10 ng/mL) | 10 mM | Significant decrease (P < 0.03) | [5] |

| MMP-13 mRNA | Human Chondrocytes | IL-1β (10 ng/mL) | 10 mM | Significant decrease (P < 0.03) | [5] |

Table 2: In Vivo Effects in Animal Models of Osteoarthritis

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Rabbit (ACLT) | 100 mg/day Glucosamine HCl | 8 weeks | Significantly reduced high subchondral bone turnover. | [15] |

| Rabbit (ACLT) | Oral Glucosamine HCl | 8 weeks | Significant reduction in proteoglycan loss in lateral tibial plateau. | [16] |

| Rat (ACLT) | 1000 mg/kg/day Glucosamine HCl | 56 days | Significant suppression of increased serum CTX-II levels. | [17] |

Table 3: Key Findings from the Glucosamine/chondroitin Arthritis Intervention Trial (GAIT)

| Patient Group | Treatment | Outcome | Result | Reference |

| Overall (Knee OA) | Glucosamine HCl (1500 mg/day) | 20% reduction in knee pain | No statistically significant difference vs. placebo. | [18][19] |

| Moderate-to-Severe Pain | Glucosamine HCl + Chondroitin Sulfate | 20% reduction in knee pain | Statistically significant pain relief vs. placebo. | [18][19] |

| Structural Change (JSW) | Glucosamine HCl (1500 mg/day) | Change in Joint Space Width | No statistically significant difference vs. placebo over 2 years. | [20] |

Detailed Experimental Protocols

In Vitro Inhibition of iNOS and COX-2 Expression in Macrophages

Experimental Workflow: In Vitro iNOS and COX-2 Inhibition Assay

Caption: Workflow for assessing in vitro inhibition of iNOS and COX-2.

Objective: To determine the effect of D-Glucosamine hydrochloride on the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Pre-treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of D-Glucosamine hydrochloride (e.g., 0.1, 0.5, 1, 2 mM) for a specified duration (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and COX-2.

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for protein expression.

-

Analysis of Protein Expression (Western Blot):

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis of mRNA Expression (RT-PCR):

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qPCR) is carried out using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

-

Measurement of Nitric Oxide (NO) Production:

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess assay.

-

-

Measurement of Prostaglandin E2 (PGE2) Production:

-

The concentration of PGE2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

In Vivo Assessment of Chondroprotective Effects in an Animal Model of Osteoarthritis

Experimental Workflow: In Vivo Osteoarthritis Animal Model

Caption: Workflow for assessing in vivo chondroprotective effects.

Objective: To evaluate the disease-modifying effects of D-Glucosamine hydrochloride on cartilage degradation in a surgically-induced osteoarthritis model.

Animal Model: New Zealand White Rabbits or Sprague-Dawley Rats.

Methodology:

-

Induction of Osteoarthritis: Osteoarthritis is surgically induced in the knee joint of the animals, typically through anterior cruciate ligament transection (ACLT).

-

Treatment Groups: Animals are randomly assigned to different treatment groups, including a placebo control group and one or more groups receiving different doses of D-Glucosamine hydrochloride (e.g., 100 mg/day for rabbits, 1000 mg/kg/day for rats) administered orally. A sham-operated group serves as a negative control.

-

Treatment Period: The treatment is administered daily for a specified duration, typically ranging from 8 to 12 weeks.

-

Assessment of Cartilage Degradation:

-

Macroscopic Evaluation: At the end of the study, the animals are euthanized, and the articular cartilage of the knee joints is visually inspected and graded for the severity of lesions.

-

Histological Analysis: Joint tissues are fixed, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage structure, proteoglycan content, and cellularity. Mankin scoring is often used for quantitative assessment.

-

Biochemical Analysis: The cartilage tissue is analyzed for its content of key matrix components, such as glycosaminoglycans (GAGs) and type II collagen.

-

-

Biomarker Analysis: Blood samples are collected to measure the levels of biomarkers associated with cartilage degradation (e.g., C-terminal telopeptide of type II collagen - CTX-II) and synthesis.

Conclusion

D-Glucosamine hydrochloride exerts its mechanism of action through a dual approach: serving as a vital precursor for the biosynthesis of essential cartilage matrix components and actively suppressing key inflammatory signaling pathways, notably the NF-κB and p38 MAPK pathways. This multifaceted action leads to a reduction in the production of pro-inflammatory cytokines, enzymes such as COX-2 and iNOS, and matrix-degrading enzymes like MMPs. While in vitro and in vivo studies provide strong evidence for these molecular mechanisms, the clinical translation of these effects, particularly in terms of structural modification in osteoarthritis, remains an area of active research. This in-depth guide provides a comprehensive overview of the current understanding of D-Glucosamine hydrochloride's mechanism of action, offering a valuable resource for the scientific and drug development communities.

References

- 1. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Influence of glucosamine on matrix metalloproteinase expression and activity in lipopolysaccharide-stimulated equine chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Glucosamine inhibits LPS-induced COX-2 and iNOS expression in mouse macrophage cells (RAW 264.7) by inhibition of p38-MAP kinase and transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosamine inhibits lipopolysaccharide-stimulated inducible nitric oxide synthase induction by inhibiting expression of NF-kappaB/Rel proteins at the mRNA and protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 13. Glucosamine inhibits inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. researchgate.net [researchgate.net]

- 16. Effect of oral glucosamine on cartilage degradation in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the effect of glucosamine on an experimental rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.ymaws.com [cdn.ymaws.com]

- 19. The NIH Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Effect of Glucosamine and/or Chondroitin Sulfate on the Progression of Knee Osteoarthritis: A GAIT Report - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucosamine hydrochloride CAS number and molecular weight

This guide provides essential technical data on D-Glucosamine hydrochloride, a widely used amino sugar in research and pharmaceutical applications. Key identifiers and physical properties are summarized for easy reference by researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of D-Glucosamine hydrochloride are detailed below. This information is critical for experimental design, formulation, and quality control.

| Property | Value | Citations |

| CAS Number | 66-84-2 | [1][2][3][4][5] |

| Molecular Weight | 215.63 g/mol | [1][4][5][6] |

| Molecular Formula | C₆H₁₃NO₅ · HCl | [1][2][3][4] |

Logical Relationship of Key Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary unique identifiers, the CAS number and molecular weight. This visualization helps in understanding the core data points associated with D-Glucosamine hydrochloride.

References

- 1. D-(+)-Glucosamine =99 (HPLC), powder 66-84-2 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. D-Glucosamine hydrochloride | 66-84-2 [chemicalbook.com]

- 5. You are being redirected... [bio-world.com]

- 6. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]

D-Glucosamine Hydrochloride and the Hexosamine Biosynthetic Pathway: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] It produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for N-linked and O-linked glycosylation of proteins and lipids.[1][2] This pathway plays a significant role in various cellular processes, and its dysregulation is implicated in several diseases, including diabetes and cancer.[3][4] D-glucosamine hydrochloride (GlcN-HCl) is a compound that can directly enter and influence the HBP, making it a valuable tool for studying the pathway's function and a potential therapeutic agent. This guide provides an in-depth look at the role of D-glucosamine hydrochloride within the HBP, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Hexosamine Biosynthetic Pathway (HBP)

Under normal physiological conditions, a small fraction (2-5%) of glucose entering a cell is shunted into the HBP.[3] The pathway consists of a series of four enzymatic reactions:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) : This is the first and rate-limiting step. GFAT converts fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate.[3][5][6]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme acetylates GlcN-6-P using acetyl-CoA to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[1][2]

-

N-acetylglucosamine-phosphate mutase (PGM3/AGM1) : GlcNAc-6-P is then isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by this mutase.[1]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, GlcNAc-1-P and UTP are converted to UDP-GlcNAc.[1]

The end-product, UDP-GlcNAc, is the donor substrate for O-GlcNAc transferase (OGT), which catalyzes the addition of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins—a post-translational modification known as O-GlcNAcylation.[3] This modification is reversible, with O-GlcNAcase (OGA) catalyzing the removal of the O-GlcNAc moiety.[7]

Role of D-Glucosamine Hydrochloride in the HBP

D-glucosamine hydrochloride provides a direct entry point into the HBP, bypassing the initial rate-limiting step catalyzed by GFAT.[8][9] Once inside the cell, often through glucose transporters, glucosamine (B1671600) is phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P).[5][8] This GlcN-6-P then enters the HBP at the second step, proceeding through the pathway to generate UDP-GlcNAc.[5] This circumvention of the GFAT-mediated regulation allows for a significant increase in the flux through the HBP, leading to elevated intracellular concentrations of UDP-GlcNAc.[9]

Quantitative Effects of D-Glucosamine on the HBP

The administration of D-glucosamine leads to measurable changes in HBP metabolites and downstream processes.

Table 1: Effect of Glucosamine on UDP-GlcNAc Levels

| Cell/Tissue Type | Glucosamine Concentration | Duration | Fold Increase in UDP-GlcNAc | Reference |

| COS-1 Cells | 0.25 mM | 6 hours | ~4-fold | [9] |

| COS-1 Cells | 2 mM | 6 hours | >10-fold | [9] |

| HaCaT Keratinocytes | 6 mM | 2 hours | Significant increase | [10] |

| Mouse Heart | 0.1 mM | Not specified | Significant increase | [11] |

Table 2: Kinetic Parameters of Key HBP Enzymes

| Enzyme | Substrate/Inhibitor | Km / Ki | Organism/Isoform | Reference |

| hGFAT1 | Fructose-6-P | 7 µM (Km) | Human | [12] |

| hGFAT1 | Glucosamine-6-P | 6 µM (Ki) | Human | [12] |

| hGFAT1 | UDP-GlcNAc | 4 µM (Ki) | Human | [12] |

| GFAT1 | Fructose-6-P | ~2x lower than GFAT1Alt | Mouse/Human | [13] |

| GFAT1Alt | UDP-GlcNAc | ~5x lower than GFAT1 | Mouse/Human | [13] |

Note: hGFAT1 refers to human glutamine-fructose-6-phosphate amidotransferase 1.

Experimental Protocols

Protocol 1: Quantification of UDP-GlcNAc Levels by HPLC

This protocol is adapted from methods used to measure UDP-sugar levels in cultured cells.[9]

1. Cell Culture and Treatment:

-

Culture cells (e.g., COS-1) to 70-80% confluency in appropriate growth medium.

-

Treat cells with varying concentrations of D-glucosamine hydrochloride (e.g., 0-2 mM) for a specified duration (e.g., 6 hours).

2. Metabolite Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 0.5 mL of ice-cold 60% methanol (B129727) and scrape the cells.[14]

-

Homogenize the cell suspension.[14]

-

Add chloroform (B151607) and water to separate the polar (containing UDP-sugars) and non-polar phases.

-

Centrifuge at high speed (e.g., 18,000 x g) at 4°C.[14]

-

Collect the upper aqueous/methanol phase containing polar metabolites.

-

Dry the extract, for example, by vacuum centrifugation.

3. HPLC Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column.

-

Elute with a gradient of a high-salt buffer.

-

Detect UDP-GlcNAc using a UV detector at approximately 262 nm.

-

Quantify by comparing the peak area to a standard curve of known UDP-GlcNAc concentrations.

Protocol 2: Analysis of Total Protein O-GlcNAcylation by Western Blot

This protocol outlines the general steps for assessing changes in global O-GlcNAcylation following glucosamine treatment.[11][15]

1. Cell Lysis and Protein Quantification:

-

Following treatment with D-glucosamine hydrochloride, wash cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., PUGNAc or GlcNAcstatin).[15]

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).[15]

2. SDS-PAGE and Western Blotting:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[15]

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc CTD110.6) overnight at 4°C.[15]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis using software like ImageJ to quantify band intensity.[15]

-

Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH) to compare relative changes across samples.

References

- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 6. GFPT1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Biochemical Properties of D-Glucosamine Hydrochloride: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the biochemical properties of D-Glucosamine hydrochloride is paramount for its effective application in research and therapeutic development. This guide provides a detailed overview of its core biochemical characteristics, experimental methodologies, and its influence on key cellular signaling pathways.

D-Glucosamine hydrochloride, an amino sugar naturally present in the body, is a fundamental precursor in the biosynthesis of glycosylated proteins and lipids.[1] It is a key component of glycosaminoglycans found in the cartilage matrix and synovial fluid.[1] Extensively studied for its potential therapeutic effects, particularly in osteoarthritis, its biochemical actions extend to anti-inflammatory, anti-cancer, and chondroprotective activities.

Physicochemical and Biochemical Properties

D-Glucosamine hydrochloride is a white, crystalline powder with a molecular weight of 215.63 g/mol .[2][3] It is highly soluble in water, forming a clear, colorless solution.[3] As a precursor in the hexosamine biosynthetic pathway, it plays a crucial role in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital component for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.[4]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₅ | [2] |

| Molecular Weight | 215.63 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Solubility in Water | 100 mg/mL | [3] |

| Melting Point | 190-194 °C (decomposes) | [3] |

| Biological Source | Aspergillus niger, Shellfish exoskeletons | [3][5] |

Quantitative Biological Activities

D-Glucosamine hydrochloride has been shown to exert dose-dependent effects on various cell types. The following tables summarize key quantitative data from in vitro studies.

Table 1: Cytotoxicity of D-Glucosamine Hydrochloride

| Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |

| SMMC-7721 | Hepatoma | ~500 µg/ml | Not Specified | [6] |

Table 2: Effective Concentrations of D-Glucosamine Hydrochloride on Cancer Cell Proliferation

| Cell Line | Cell Type | Concentration | Treatment Duration | Effect | Reference |

| Caki-1 | Renal Cancer | 1 mM, 5 mM, 10 mM | 24, 48, 72 h | Dose- and time- dependent inhibition of proliferation | [6] |

| SMMC-7721 | Hepatoma | 500 µg/ml, 1000 µg/ml | 120 h | Inhibition ratios of 52% and 83%, respectively | [6] |

Table 3: Dose-Dependent Effects of D-Glucosamine Hydrochloride on Gene and Protein Expression in Human Chondrocytes (Stimulated with IL-1β)

| Target | Concentration | Effect on mRNA Expression | Effect on Protein Secretion | Reference |

| MMP-1 | 10 mmol/l | Statistically significant inhibition (P < 0.05) | Statistically significant decrease (P < 0.05) | [7] |

| MMP-13 | 10 mmol/l | Statistically significant inhibition (P < 0.03) | Statistically significant decrease (P < 0.05) | [7] |

| MMP-1 | 2.5 mmol/l | Inhibition | Not specified | [7] |

| MMP-13 | 2.5 mmol/l | Inhibition | Not specified | [7] |

| MMP-3 | 10 mmol/l | Statistically significant downregulation (P < 0.03) | Statistically significant downregulation (P < 0.03) | [7] |

Table 4: Dose-Dependent Effects of D-Glucosamine Hydrochloride on Gene Expression in Human Osteoarthritic Cartilage Explants

| Target Gene | Concentration | Fold Down-regulation | Reference |

| Aggrecanase-1 | 5mM | Significant | [8] |

| MMP3 | 5mM | Significant | [8] |

| Aggrecanase-2 | 5mM | Significant (as Glucosamine-Sulphate) | [8] |

| Aggrecan | 5mM | 2.65 - 7.73 | [8] |

| Collagen Type II | 5mM | 7.75 - 22.17 | [8] |

Core Signaling Pathways Modulated by D-Glucosamine Hydrochloride

D-Glucosamine hydrochloride exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

D-Glucosamine has been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[9] This inhibition prevents the nuclear translocation of NF-κB subunits (p50 and p65), thereby downregulating the expression of pro-inflammatory genes such as COX-2.[9][10]

Caption: D-Glucosamine HCl inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

D-Glucosamine hydrochloride also interferes with the MAPK signaling cascade. Specifically, it has been demonstrated to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli like IL-1β.[7][11] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs), enzymes responsible for cartilage degradation.[7]

References

- 1. scielo.br [scielo.br]

- 2. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-(+)-Glucosamine =99 (HPLC), powder 66-84-2 [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Glucosamine Hydrochloride as a Precursor for Glycosaminoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-glucosamine hydrochloride's role as a fundamental precursor in the biosynthesis of glycosaminoglycans (GAGs). It covers the core biochemical pathways, presents quantitative data on pharmacokinetics and biosynthetic effects, details relevant experimental protocols, and illustrates key processes through diagrams for enhanced clarity.

Introduction to Glycosaminoglycans and D-Glucosamine Hydrochloride

Glycosaminoglycans (GAGs), also known as mucopolysaccharides, are long, unbranched polysaccharides composed of repeating disaccharide units.[1][2] These units typically consist of an amino sugar (such as N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (like glucuronic acid).[1] GAGs are critical components of the extracellular matrix (ECM) and connective tissues, where they contribute to structural integrity, hydration, and lubrication.[1][3] They are broadly classified into sulfated GAGs (chondroitin sulfate (B86663), dermatan sulfate, heparan sulfate, keratan (B14152107) sulfate) and non-sulfated GAGs (hyaluronic acid).[1][4] With the exception of hyaluronic acid, GAGs are covalently attached to core proteins to form proteoglycans, which are involved in a vast array of biological processes, including cell signaling, proliferation, adhesion, and regulation of growth factor activity.[2][3][4]

D-glucosamine hydrochloride (GlcN-HCl), the hydrochloride salt of the amino sugar glucosamine (B1671600), is a prominent precursor in the biochemical synthesis of all GAGs.[5][6] It serves as a starting point for the Hexosamine Biosynthetic Pathway (HBP), which produces the activated nucleotide sugar UDP-N-acetylglucosamine (UDP-GlcNAc).[7] This molecule is an essential building block for the synthesis of GAGs, proteoglycans, and glycolipids.[8] Understanding the metabolic fate of D-glucosamine hydrochloride is therefore crucial for research into connective tissue disorders, osteoarthritis, and the development of targeted therapeutics.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is the central metabolic route that converts glucose into UDP-GlcNAc. Exogenously supplied D-glucosamine can also enter this pathway, bypassing several enzymatic steps.[9] The formation of glucosamine-6-phosphate is the first and rate-limiting step for the synthesis of UDP-GlcNAc.[7]

The key steps are as follows:

-

Glucose Entry : Glucose enters the cell and is converted to Fructose-6-phosphate.

-

Conversion to Glucosamine-6-P : Glutamine:fructose-6-phosphate amidotransferase (GFAT) converts Fructose-6-P and glutamine into Glucosamine-6-phosphate.

-

Exogenous Glucosamine Entry : D-glucosamine hydrochloride enters the cell and is directly phosphorylated by hexokinase to form Glucosamine-6-phosphate.

-

Synthesis of UDP-GlcNAc : Glucosamine-6-phosphate is subsequently converted through a series of enzymatic reactions into UDP-N-acetylglucosamine (UDP-GlcNAc), the final product of the pathway.[7]

This activated sugar, UDP-GlcNAc, is the direct precursor for the amino sugar components of hyaluronic acid, heparan sulfate, and keratan sulfate. It can also be epimerized to UDP-N-acetylgalactosamine (UDP-GalNAc), the precursor for chondroitin (B13769445) and dermatan sulfate.[9]

Caption: The Hexosamine Biosynthetic Pathway leading to GAG precursors.

D-Glucosamine as a Precursor for Specific GAGs

UDP-GlcNAc, derived from D-glucosamine, is a branching point for the synthesis of various GAGs.[2]

-

Hyaluronic Acid (HA) : A non-sulfated GAG, HA is composed of repeating disaccharides of D-glucuronic acid and N-acetylglucosamine.[10] HA is synthesized at the plasma membrane by hyaluronan synthase (HAS) enzymes, which directly use cytosolic UDP-GlcNAc and UDP-glucuronic acid as substrates.[10] Studies have shown that exogenous glucosamine hydrochloride can significantly increase HA production in human osteoarthritic synovium explants.[11][12]

-

Chondroitin Sulfate (CS) and Dermatan Sulfate (DS) : These GAGs are composed of repeating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[13] DS is a variant where some GlcA residues are epimerized to iduronic acid (IdoA).[13] For their synthesis, UDP-GlcNAc is first converted to UDP-GalNAc by an epimerase.[9] The polymerization and subsequent sulfation occur in the Golgi apparatus.[13]

-

Heparan Sulfate (HS) : HS chains are assembled on a core protein and consist of repeating disaccharides of N-acetylglucosamine and glucuronic acid. The synthesis is initiated in the Golgi, where glycosyltransferases like exostosin 1 (EXT1) and exostosin 2 (EXT2) polymerize the chain using UDP-GlcNAc and UDP-glucuronic acid. The chain undergoes extensive modifications, including N-deacetylation/N-sulfation and epimerization.[10]

-

Keratan Sulfate (KS) : KS is composed of repeating N-acetyllactosamine units (galactose and N-acetylglucosamine).[14][15] The biosynthesis involves the sequential action of β-1,4-galactosyltransferases and β-1,3-N-acetylglucosaminyltransferases, which utilize UDP-galactose and UDP-GlcNAc, respectively.[16][17] Subsequent sulfation occurs at the C6 positions of both sugar residues.[18]

Caption: D-Glucosamine HCl as a central precursor for different GAG types.

Quantitative Data

Pharmacokinetics of D-Glucosamine Hydrochloride

The bioavailability and pharmacokinetic parameters of glucosamine vary across species and with the route of administration. Orally administered glucosamine is subject to significant first-pass metabolism, primarily in the gut.[19][20]

Table 1: Pharmacokinetic Parameters of Glucosamine Following a Single Dose

| Species | Route | Dose | Tmax (h) | Cmax (µg/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Rat | Oral | 350 mg/kg | ~0.5 | - | 19% | [19][20] |

| Rat | Intravenous | 350 mg/kg | - | - | 100% | [19][20] |

| Dog | Oral | 1500 mg | 1.5 | 8.95 | ~12% | [21] |

| Dog | Intravenous | 500 mg | - | - | 100% | [21] |

| Horse | Oral | 9 g | 2.0 | 10.6 | 5.9% | [22] |

| Horse | Intravenous | 9 g | - | - | 100% |[22] |

Note: Data are presented as mean values where available. Bioavailability is absolute unless otherwise specified.

In Vitro Effects on GAG Synthesis

Exogenous application of D-glucosamine hydrochloride has been shown to modulate GAG synthesis in various cell and tissue culture models. However, the effects can be dose-dependent, with high concentrations sometimes leading to inhibitory effects, possibly due to ATP depletion.[23][24]

Table 2: Effect of D-Glucosamine HCl on Hyaluronic Acid (HA) Production in Human Synovium Explants

| Treatment | Concentration | Change in HA Production vs. Control | Significance | Reference |

|---|---|---|---|---|

| GlcN-HCl | 0.5 mM | ~2 to 4-fold increase | Significant | [11][12][25] |

| GlcN-HCl | 5.0 mM | ~2 to 4-fold increase | Significant | [11][12][25] |

| N-Acetyl-glucosamine | 5.0 mM | No significant effect | Not Significant | [11][25] |

| Glucose | 5.0 mM | ~2-fold increase | Significant |[11][12][25] |

Experimental Protocols

Protocol for GAG Isolation and Quantification from Cell Culture

This protocol provides a general workflow for stimulating, isolating, and quantifying sulfated GAGs from cultured cells (e.g., chondrocytes, fibroblasts).

Workflow Overview

Caption: Experimental workflow for GAG isolation, quantification, and analysis.

Methodology:

-

Cell Culture and Treatment :

-

Culture cells (e.g., primary human chondrocytes) to confluence in appropriate media.

-

Starve cells in serum-free media for 24 hours to synchronize them.

-

Treat cells with varying concentrations of D-glucosamine hydrochloride (e.g., 0.1 mM, 1 mM, 5 mM) in fresh media for a specified period (e.g., 24-48 hours). Include an untreated control.

-

-

Radiolabeling (Optional, for synthesis rate) :

-

During the treatment period, add a radioactive precursor such as ³⁵S-sulfate to the culture medium to label newly synthesized sulfated GAGs.

-

-

Cell Lysis and Proteolysis :

-

Harvest cells and lyse them using a suitable buffer (e.g., Tris buffer with protease inhibitors).

-

To release GAG chains from their core proteins, perform enzymatic digestion with a non-specific protease like papain or pronase overnight at 60°C.

-

-

GAG Precipitation :

-

Precipitate the GAGs from the digest by adding 4 volumes of ice-cold ethanol (B145695) containing 1% potassium acetate.

-

Incubate at -20°C overnight.

-

Centrifuge to pellet the GAGs, wash with ethanol, and resuspend in an appropriate buffer (e.g., deionized water).

-

-

Quantification :

-

For Radiolabeled GAGs : Measure the incorporated radioactivity using a scintillation counter.

-

For Total Sulfated GAGs : Use the 1,9-dimethylmethylene blue (DMMB) dye-binding assay. Measure absorbance at ~525 nm and quantify against a chondroitin sulfate standard curve.

-

Protocol for GAG Compositional Analysis by LC-MS/MS

This protocol outlines the analysis of GAG composition following their isolation.[26][27]

Methodology:

-

Enzymatic Digestion :

-

Take the isolated GAG sample (from Protocol 5.1, Step 4).

-

Digest the GAGs into disaccharide units using a cocktail of specific lyases (e.g., chondroitinase ABC for CS/DS, heparitinase I/II/III for HS, and keratanase II for KS).[28]

-

Incubate according to the enzyme manufacturer's instructions.

-

-

Sample Preparation :

-

Remove enzymes and undigested material by passing the sample through a centrifugal filter (e.g., 3 kDa molecular weight cut-off).

-

-

Chromatographic Separation :

-

Mass Spectrometry Detection :

-

Eluted disaccharides are ionized (typically using electrospray ionization, ESI) and analyzed by a tandem mass spectrometer (MS/MS).[28][29]

-

The mass spectrometer is set to detect the specific mass-to-charge ratios of known GAG disaccharides, allowing for precise identification and quantification.[30]

-

Conclusion

D-glucosamine hydrochloride is a fundamental building block for the entire family of glycosaminoglycans. By feeding into the Hexosamine Biosynthetic Pathway, it provides the essential UDP-N-acetylglucosamine precursor required for GAG chain elongation. Its ability to modulate GAG synthesis, particularly that of hyaluronic acid, makes it a subject of intense interest in fields like osteoarthritis research and tissue engineering. The technical protocols and quantitative data presented in this guide offer a robust framework for scientists and drug development professionals to investigate the biochemical and therapeutic potential of D-glucosamine hydrochloride in GAG-related biological systems.

References

- 1. Glycosaminoglycans: Structure, Types, Functions & Examples [vedantu.com]

- 2. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cab.unime.it [cab.unime.it]

- 4. byjus.com [byjus.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. Glucosamine - Wikipedia [en.wikipedia.org]

- 8. mpbio.com [mpbio.com]

- 9. Glucosamine exposure reduces proteoglycan synthesis in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycoword | Glycoforum [glycoforum.gr.jp]

- 15. researchgate.net [researchgate.net]

- 16. Reactome | Keratan sulfate biosynthesis [reactome.org]

- 17. Glycosaminoglycans and Proteoglycans - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. sites.ualberta.ca [sites.ualberta.ca]

- 21. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The bioavailability and pharmacokinetics of glucosamine hydrochloride and chondroitin sulfate after oral and intravenous single dose administration in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Isolation and Compositional Analysis of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glycosaminoglycan chain analysis and characterization (glycosylation/epimerization) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Glycosaminoglycanomics of cultured cells using a rapid and sensitive LC-MS/MS approach. | Semantic Scholar [semanticscholar.org]

Stability of D-Glucosamine Hydrochloride in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of D-Glucosamine hydrochloride in solution, a critical factor for researchers, scientists, and professionals in drug development. Understanding the degradation kinetics, pathways, and influencing factors is paramount for ensuring the efficacy, safety, and shelf-life of glucosamine-containing formulations.

Physicochemical Properties and Stability Profile

D-Glucosamine hydrochloride is the hydrochloride salt of glucosamine (B1671600), an amino sugar that is a fundamental building block of glycosaminoglycans, such as hyaluronic acid and keratan (B14152107) sulfate, which are essential components of cartilage and synovial fluid.[1] Its solid crystalline form is generally stable, with a shelf life of at least four years when stored at -20°C.[2] However, in aqueous solutions, its stability is influenced by several factors, including pH, temperature, and light exposure. It is recommended to prepare aqueous solutions fresh for each experiment, as storing them for more than a day is not advised due to potential degradation.[2][3] Stock solutions in organic solvents like DMSO, however, can be stored for up to six months at -20°C.[2]

Degradation Kinetics and Pathways

The degradation of D-Glucosamine hydrochloride in aqueous solutions is a complex process that can proceed through various pathways, primarily influenced by pH and temperature.

Effect of pH and Temperature

At elevated temperatures, D-Glucosamine hydrochloride in aqueous solution undergoes degradation.[4][5] The degradation process has been shown to obey first-order kinetics in subcritical water at temperatures ranging from 190 to 230°C.[4][6]

Under acidic and neutral conditions (pH 4 and 7) at 150°C, the major degradation products are furfurals.[5] At a more alkaline pH of 8.5, a wider array of compounds is generated, including pyrazines, 3-hydroxypyridines, pyrrole-2-carboxaldehyde, and furans.[5] The formation of pyrazine (B50134) and methylpyrazine are notable at this pH.[5] The main degradation product identified in subcritical water is 5-(hydroxymethyl)-furfural (5-HMF).[4][6]

A proposed mechanism for the formation of some of these degradation products involves a retro-aldol condensation, leading to the formation of intermediates such as α-aminoacetaldehyde and α-aminopropanal.[5] These intermediates can then self-condense or combine to form pyrazines.[5] Additionally, 3-hydroxypyridines and pyrrole-2-carboxaldehyde are suggested to be derived from the ring-opening of furfurals initiated by ammonia (B1221849) liberated from glucosamine.[5]

The following diagram illustrates the proposed degradation pathways of D-Glucosamine hydrochloride under different pH conditions.

Quantitative Stability Data

In subcritical water, the degradation of D-glucosamine was found to follow first-order kinetics with an activation energy of 130 kJ/mol and a pre-exponential factor of 2.11 × 10¹² s⁻¹.[4][6] This indicates a significant temperature dependence on the degradation rate.

The half-life of glucosamine after an oral dose is estimated to be 15 hours, while after an intravenous injection, the apparent half-life is much shorter at 1.11 hours, suggesting rapid distribution and metabolism in the body.[8]

Table 1: Summary of D-Glucosamine Hydrochloride Stability Data

| Condition | Matrix | Temperature | Duration | Observation | Reference |

| Solid Form | - | Room Temperature | 365 days | Purity remained >99.8% | [7] |

| Aqueous Solution | Subcritical Water | 190-230°C | - | First-order degradation kinetics | [4][6] |

| In vivo (oral) | Human | - | - | Estimated half-life of 15 hours | [8] |

| In vivo (IV) | Human | - | - | Apparent half-life of 1.11 hours | [8] |

Experimental Protocols for Stability Assessment

The stability of D-Glucosamine hydrochloride in solution is typically assessed using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.[9][10] These studies involve subjecting the D-Glucosamine hydrochloride solution to stress conditions more severe than accelerated stability testing.[9][10]

Typical Stress Conditions for Forced Degradation:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.[9]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[9]

-

Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[11]

-

Thermal Degradation: Heating the solution at temperatures such as 60°C or higher.

-

Photostability: Exposing the solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[10]

The following diagram outlines a general workflow for conducting a forced degradation study.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in D-Glucosamine hydrochloride concentration and the formation of degradation products. Due to the lack of a strong UV chromophore in the glucosamine molecule, derivatization is often required for UV detection. However, methods using detectors like Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can also be employed for direct analysis.

Table 2: Example of a Stability-Indicating HPLC Method Protocol

| Parameter | Specification |

| Column | ZIC-HILIC (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 30 mM Ammonium Formate buffer (pH 4.5) (77:23, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 µL |

| Sample Preparation | Dissolve D-Glucosamine hydrochloride in water to a known concentration. |

| Validation Parameters | Specificity, Linearity, Accuracy, Precision, Range, Robustness, LOD, LOQ |

Influence of Excipients and Other Factors

The stability of D-Glucosamine hydrochloride in solution can also be affected by the presence of other excipients in a formulation. While specific comprehensive studies are limited, it is known that the choice of buffer can influence degradation rates. For instance, the degradation of some peptides in the presence of D-(+)-glucosamine hydrochloride was found to be slower in acetate (B1210297) buffer compared to phosphate (B84403) buffer at pH 4.5.[3]

Biological Relevance: Signaling Pathways and Enzymatic Degradation

In a biological context, the stability of D-Glucosamine is also a key consideration. Glucosamine and its derivatives are involved in various cellular signaling pathways. For example, N-acetyl-D-glucosamine (GlcNAc), a derivative of glucosamine, can modulate cell signaling through O-linked glycosylation of proteins and by altering the branching of N-linked glycans on cell surface proteins, which can affect their stability and signaling activity.[12]

While information on direct enzymatic degradation of D-Glucosamine hydrochloride in solution is not extensive, it is known that glucosamine is a precursor in the hexosamine biosynthesis pathway, where it is converted to glucosamine-6-phosphate.[13] The degradation products of related compounds like chitosan, which is a polymer of glucosamine, have been shown to affect cellular processes such as osteoclastic differentiation.[14] This suggests that the stability and degradation of glucosamine in a cellular environment could have physiological implications.

The following diagram illustrates the central role of glucosamine in the hexosamine biosynthesis pathway.

Conclusion

The stability of D-Glucosamine hydrochloride in solution is a multifaceted issue influenced by pH, temperature, light, and the presence of other chemical entities. While stable in its solid form, its propensity for degradation in aqueous solutions necessitates careful consideration during the development of liquid formulations and in experimental settings. Understanding the degradation kinetics and pathways through rigorous stability testing, including forced degradation studies and the use of validated stability-indicating analytical methods, is critical for ensuring product quality, safety, and efficacy. Further research into the influence of various excipients and the biological implications of its degradation products will continue to be an important area of study for researchers and drug development professionals.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. researchgate.net [researchgate.net]

- 7. nasc.cc [nasc.cc]

- 8. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. rjptonline.org [rjptonline.org]

- 11. asianjpr.com [asianjpr.com]

- 12. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Effect of Chitosan Degradation Products, Glucosamine and Chitosan Oligosaccharide, on Osteoclastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucosamine Hydrochloride and Its Influence on Cartilage Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucosamine hydrochloride (GlcN·HCl) is a naturally occurring amino monosaccharide and a fundamental component of glycosaminoglycans, essential for the synthesis of proteoglycans in articular cartilage. Its use as a dietary supplement for osteoarthritis (OA) has prompted extensive research into its mechanisms of action at the molecular level. This technical guide synthesizes the current understanding of how D-glucosamine hydrochloride modulates gene expression in chondrocytes, the resident cells of cartilage. The focus is on its anti-inflammatory, anti-catabolic, and potential anabolic effects, providing a detailed examination of the underlying signaling pathways and experimental evidence.

Core Mechanisms of Action: An Anti-Inflammatory and Anti-Catabolic Role

A substantial body of evidence indicates that the primary chondroprotective effects of D-glucosamine hydrochloride are not through the direct stimulation of cartilage matrix biosynthesis, but rather through its potent anti-inflammatory and anti-catabolic activities, particularly in the presence of inflammatory stimuli like Interleukin-1 beta (IL-1β).[1][2]

In IL-1β-stimulated chondrocytes, a model system mimicking inflammatory conditions in osteoarthritis, D-glucosamine hydrochloride has been shown to globally inhibit the expression of numerous deleterious genes.[1] In one study, of the 2,813 genes whose transcription was altered by IL-1β, glucosamine (B1671600) significantly blocked the response in approximately 73% of them.[1][2] This broad-spectrum inhibition encompasses inflammatory cytokines, chemokines, growth factors, and enzymes involved in the synthesis of inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide.[1][2]

Inhibition of Matrix-Degrading Enzymes

A key aspect of D-glucosamine hydrochloride's protective effect is its ability to suppress the expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes responsible for the breakdown of the cartilage extracellular matrix.[1][3] In IL-1β stimulated human chondrocytes, pretreatment with glucosamine has been shown to downregulate the mRNA and protein levels of MMP-1, MMP-3, and MMP-13.[3] Similarly, glucosamine hydrochloride has been found to decrease the IL-1α-induced mRNA expression of ADAMTS-4 and ADAMTS-5 in bovine cartilage explants.[4]

Modulation of Anabolic Gene Expression

The effect of D-glucosamine hydrochloride on the expression of anabolic genes, such as type II collagen (COL2A1) and aggrecan, is more nuanced. Some studies suggest that glucosamine alone does not have a significant stimulatory effect on the transcription of these primary cartilage matrix genes.[1][2] However, other research indicates that glucosamine can enhance the expression of COL2A1, potentially through the upregulation of SIRT1, a key regulator of chondrocyte function.[5] Furthermore, in the presence of IL-1β, glucosamine treatment can partially block the cytokine-mediated downregulation of collagen II and aggrecan expression.[6] In human osteoarthritic cartilage explants, higher concentrations of glucosamine have been observed to down-regulate the expression of both anabolic (aggrecan, collagen type II) and catabolic (aggrecanase-1, MMP3) genes, suggesting a complex regulatory role.[7]

Key Signaling Pathways Modulated by D-Glucosamine Hydrochloride

D-glucosamine hydrochloride exerts its effects on gene expression by modulating key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In the context of osteoarthritis, pro-inflammatory cytokines like IL-1β activate this pathway, leading to the transcription of numerous genes involved in inflammation and cartilage degradation. D-glucosamine hydrochloride has been shown to inhibit IL-1β-induced NF-κB activation in human osteoarthritic chondrocytes.[8] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[8] By suppressing NF-κB signaling, glucosamine effectively downregulates the expression of NF-κB target genes, including those encoding for inflammatory mediators and matrix-degrading enzymes.[8][9]

References

- 1. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosamine Hydrochloride but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucosamine promotes chondrogenic phenotype in both chondrocytes and mesenchymal stem cells and inhibits MMP-13 expression and matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Glucosamine Hydrochloride in Protein Glycosylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine hydrochloride (GlcN-HCl) is an amino sugar that serves as a fundamental precursor in the biochemical synthesis of glycosylated proteins and lipids.[1][2] As a natural constituent of glycosaminoglycans in the cartilage matrix and synovial fluid, it is widely recognized for its therapeutic applications, particularly in the management of osteoarthritis.[3][4] Beyond its clinical use, D-glucosamine hydrochloride is a critical tool in biomedical research, offering a mechanism to modulate and study the complex processes of protein glycosylation. This technical guide provides a comprehensive overview of the role of D-glucosamine hydrochloride in protein glycosylation, detailing its mechanism of action, its impact on cellular pathways, and relevant experimental protocols for its study.

D-Glucosamine enters the cell via glucose transporters and is rapidly phosphorylated by hexokinase, shunting it into the hexosamine biosynthetic pathway (HBP).[5][6][7] This pathway ultimately produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for both N-linked and O-linked glycosylation.[5][8] By supplementing cells with D-glucosamine, researchers can directly influence the intracellular pool of UDP-GlcNAc, thereby affecting the glycosylation status of a vast array of proteins. However, high concentrations of glucosamine (B1671600) can also lead to cellular stress and inhibition of glycosylation, making it a molecule of dual utility in research.

Mechanism of Action: The Hexosamine Biosynthetic Pathway

The primary mechanism by which D-glucosamine hydrochloride influences protein glycosylation is through its entry into the hexosamine biosynthetic pathway (HBP). This metabolic pathway is a critical route for the production of UDP-GlcNAc.

Normally, the HBP begins with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6][9] However, when cells are supplemented with exogenous D-glucosamine, it bypasses this regulatory step. D-glucosamine is transported into the cell and phosphorylated by hexokinase to form glucosamine-6-phosphate, directly entering the HBP.[5] This influx can significantly increase the production of UDP-GlcNAc, the donor substrate for both N- and O-glycosylation.[5]

dot

Caption: The Hexosamine Biosynthetic Pathway (HBP) and the entry of D-Glucosamine.

Effects on Protein Glycosylation

O-linked Glycosylation (O-GlcNAcylation)

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[9] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[7] By increasing the intracellular pool of UDP-GlcNAc, D-glucosamine treatment generally leads to a dose- and time-dependent increase in total protein O-GlcNAcylation.[9][10] This has profound effects on various cellular processes, including signal transduction, transcription, and cell division, as O-GlcNAcylation can compete with phosphorylation for the same or adjacent sites on proteins.[10]

N-linked Glycosylation

N-linked glycosylation is a more complex process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus, involving the attachment of a large oligosaccharide chain to asparagine residues of nascent polypeptides. While D-glucosamine is a precursor for N-linked glycosylation, high concentrations have been shown to inhibit this process.[11][12] This inhibitory effect is not due to substrate depletion but rather appears to be a consequence of cellular stress and disruption of the normal glycosylation machinery.

Studies have shown that D-glucosamine hydrochloride can inhibit co-translational N-glycosylation, leading to the production of glycoproteins with lower molecular mass.[11][13] This effect is similar to that observed with tunicamycin, a well-known inhibitor of N-linked glycosylation.[11] The inhibition of N-glycosylation can impair the proper folding, stability, and function of proteins.[12] For example, glucosamine has been shown to reduce the N-glycosylation of the IL-6 receptor subunit gp130 and the T-cell surface receptor CD25, thereby affecting downstream signaling pathways.[11][12]

Induction of Endoplasmic Reticulum (ER) Stress

A significant consequence of high concentrations of D-glucosamine is the induction of endoplasmic reticulum (ER) stress.[14][15] This is thought to occur through the disruption of N-linked glycosylation, leading to an accumulation of unfolded or misfolded proteins in the ER lumen.[14][15] The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[14]

The UPR is mediated by three main sensor proteins in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[14] Activation of these pathways leads to:

-

Translational attenuation: PERK phosphorylation of eIF2α reduces global protein synthesis to decrease the load on the ER.[16]

-

Increased chaperone production: ATF6 and IRE1 upregulate the expression of ER chaperones, such as GRP78, to assist in protein folding.[17]

-

ER-associated degradation (ERAD): The UPR enhances the degradation of misfolded proteins.[16]

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Glucosamine-induced ER stress has been implicated in various cellular outcomes, including apoptosis and insulin (B600854) resistance.[16][18]

dot

Caption: Glucosamine-induced ER stress and the Unfolded Protein Response (UPR).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of D-glucosamine hydrochloride.

Table 1: Effective Concentrations of D-Glucosamine Hydrochloride in Cell Culture

| Cell Line | Concentration | Observed Effect | Reference |

| DU145 (prostate cancer) | 2 mM | Reduced N-glycosylation of gp130 | [11] |

| A549 (lung epithelial) | 1-5 mM | Inhibition of COX-2 N-glycosylation | [13] |

| HMEC-1 (endothelial) | 5-20 mM | Dose-dependent increase in O-GlcNAcylation | [10] |

| HepG2 (hepatoma) | 5 mM | Induction of GRP78 (ER stress marker) | [17] |

| Mouse Embryonic Fibroblasts | ≥1 mM | Impaired biosynthesis of mature lipid-linked oligosaccharides | [15] |

| Human Tubular Epithelial HK2 | Not specified | Inhibited TGF-β1-mediated LOXL2 secretion | [19] |

Table 2: Effects of D-Glucosamine Hydrochloride on Specific Proteins and Pathways

| Protein/Pathway | Cell Line | Glucosamine Effect | Mechanism | Reference |

| gp130 | DU145 | Decreased molecular mass | Inhibition of N-linked glycosylation | [11] |

| COX-2 | A549 | Decreased molecular mass, inhibited activity | Inhibition of N-linked glycosylation, increased proteasomal degradation | [13] |

| CD25 (IL-2Rα) | CD4 T cells | Decreased molecular mass and surface expression | Interference with N-linked glycosylation | [12] |

| Apolipoprotein B100 | HepG2 | Reduced synthesis | PERK-mediated translational attenuation due to ER stress | [16] |

| IL-6/JAK/STAT3 signaling | DU145 | Impaired phosphorylation of JAK2, SHP2, STAT3 | Consequence of reduced N-glycosylation of gp130 | [11] |

| LOXL2 | HK2 | Inhibited secretion | Inhibition of N-glycosylation | [19] |

Experimental Protocols

Analysis of Protein Glycosylation Status by Western Blot

A common method to assess changes in N-linked glycosylation is to observe shifts in the molecular weight of a target protein by SDS-PAGE and Western blot.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of D-glucosamine hydrochloride (e.g., 1-5 mM) or a vehicle control for a specified time (e.g., 24-48 hours). Tunicamycin (an inhibitor of N-glycosylation) can be used as a positive control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the apparent molecular weight of the protein in glucosamine-treated cells compared to the control suggests inhibition of N-glycosylation.

dot

Caption: Experimental workflow for analyzing protein glycosylation by Western Blot.

Deglycosylation with PNGase F

To confirm that the observed molecular weight shift is due to a loss of N-linked glycans, cell lysates can be treated with Peptide: N-glycosidase F (PNGase F), an enzyme that cleaves N-linked glycans from glycoproteins.

Methodology:

-

Prepare cell lysates from control and glucosamine-treated cells as described above.

-

Take an aliquot of each lysate and treat it with PNGase F according to the manufacturer's protocol. Typically, this involves denaturing the protein followed by incubation with the enzyme.

-

Run the PNGase F-treated and untreated samples side-by-side on an SDS-PAGE gel and perform a Western blot for the protein of interest.

-

If glucosamine inhibits N-glycosylation, the untreated glucosamine sample should show a band at a lower molecular weight, which should co-migrate with the PNGase F-treated control sample.

Assessment of O-GlcNAcylation Levels

Methodology:

-

Cell Culture, Treatment, and Lysis: Prepare cell lysates as described for the Western blot protocol.

-

SDS-PAGE and Western Blot: Perform SDS-PAGE and Western blotting as described previously.

-

Antibody Probing: Probe the membrane with a primary antibody that specifically recognizes O-GlcNAc modified proteins (e.g., clone RL2 or CTD110.6).

-

Analysis: An increase in the overall signal in the glucosamine-treated lanes compared to the control indicates a global increase in protein O-GlcNAcylation. Specific bands may also be identified if the modification on a particular protein is significantly altered.

Applications in Drug Development

The ability of D-glucosamine hydrochloride to modulate protein glycosylation makes it a valuable tool in drug development.

-

Target Validation: By altering the glycosylation state of a target protein with glucosamine, researchers can investigate the role of glycosylation in that protein's function, stability, and interaction with potential drug candidates.

-

Disease Modeling: Since aberrant glycosylation is a hallmark of many diseases, including cancer and diabetes, glucosamine can be used in cell-based models to mimic these disease states and screen for therapeutic agents.[8][11]

-

Development of Glycosylation-Inhibiting Drugs: Understanding how glucosamine inhibits N-glycosylation can provide insights for the development of more specific and potent inhibitors of this pathway for therapeutic purposes, such as in oncology.[11] D-Glucosamine hydrochloride itself serves as a precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][20]